molecular formula C8H7ClN2O3 B156408 2-chloro-N-(3-nitrophenyl)acetamide CAS No. 10147-71-4

2-chloro-N-(3-nitrophenyl)acetamide

Cat. No. B156408
CAS RN: 10147-71-4
M. Wt: 214.6 g/mol
InChI Key: UCBHRCPNMDOUMV-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitrophenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. This particular compound includes a chloro group and a nitro group attached to a benzene ring, which is then linked to the nitrogen of the acetamide group.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides were synthesized using a Dakin–West reaction catalyzed by trifluoroacetic acid (TFA), starting from p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones . Another study reported the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, which involved a nucleophilic aromatic substitution (S N Ar) reaction .

Molecular Structure Analysis

The molecular structure of related acetamides has been determined using various analytical techniques. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography, revealing intramolecular hydrogen bonding and intermolecular interactions within the crystal structure . Similarly, the structure of 2-Chloro-N-(3-methylphenyl)acetamide was elucidated, showing dual intermolecular hydrogen bonds linking the molecules .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from the synthesis methods and the functional groups present. The nitro group is a key functional group that can participate in various chemical reactions, such as reduction to an amine or participation in nucleophilic substitution reactions. The acetamide group can also undergo hydrolysis to form the corresponding carboxylic acid and amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides like 2-Chloro-N-(3-nitrophenyl)acetamide can be deduced from their molecular structure and the functional groups they contain. These compounds typically exhibit solvatochromic effects, where their optical properties change with the polarity of the solvent . The presence of chloro and nitro substituents can influence the acidity of the amide hydrogen, the boiling and melting points, and the solubility in various solvents.

Scientific Research Applications

Structural and Conformational Analysis

  • Conformational Properties : 2-Chloro-N-(3-nitrophenyl)acetamide exhibits distinct conformational properties in its structure, particularly in the orientation of the N—H bond. This orientation is influenced by the substituents on the phenyl ring, showing variations when compared with related compounds (Gowda et al., 2007); (Gowda et al., 2008).

Applications in Drug Development

  • Antimalarial Activity : A series of compounds, including those related to 2-chloro-N-(3-nitrophenyl)acetamide, were synthesized and found to exhibit significant antimalarial activity, demonstrating potential in treating resistant strains of malaria and exhibiting favorable pharmacokinetic properties (Werbel et al., 1986).
  • Anticancer and Analgesic Properties : Derivatives of 2-chloro-N-(3-nitrophenyl)acetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain compounds have shown promising results as potential therapeutic agents (Rani et al., 2014).

Chemical Synthesis and Characterization

  • Chemical Synthesis : The compound has been used in chemical syntheses, such as in the preparation of quinoxaline derivatives, indicating its utility in the development of new chemical entities (Karna, 2019).
  • Molecular Characterization : Studies have focused on characterizing the molecule's properties, including hydrogen bonding patterns and structural behavior in various solvents. These studies provide insights into its chemical behavior in different environments (Krivoruchka et al., 2004).

Potential in Antibacterial Applications

  • Antibacterial Potential Against K. pneumoniae : Research has been conducted on the antibacterial activity of 2-chloro-N-(3-nitrophenyl)acetamide derivatives against Klebsiella pneumoniae, highlighting its potential as a novel antibacterial molecule with favorable cytotoxicity and pharmacokinetic profiles (Cordeiro et al., 2020).

Additional Applications

  • Synthesis of Polybenzimidazoles : The compound has been used in the synthesis of AB-type monomers for polybenzimidazoles, indicating its role in the development of new polymeric materials (Begunov & Valyaeva, 2015).
  • Investigations in Non-Linear Optics : N-(3-nitrophenyl)acetamide, a related compound, has been studied for its non-linear optical properties, which can have implications for the development of optical materials (Mahalakshmi et al., 2002); (Prathap & Madhavan, 2012).

Future Directions

Further studies must be performed to ensure the safety of in vivo use of 2-chloro-N-(3-nitrophenyl)acetamide and its derivatives . This includes investigating the potential of this molecule, analyzing its antibacterial action more thoroughly, as well as its cytotoxic and pharmacokinetic profile .

properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHRCPNMDOUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906207
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-nitrophenyl)acetamide

CAS RN

10147-71-4
Record name 2-Chloro-N-(3-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-nitrophenyl)acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13.8 g of 3-nitroaniline is dissolved in 500 ml of tetrahydrofuran. 30.5 ml of triethylamine and 19.4 g of chloroformic acid anhydride are added at 0° C. It is stirred for 12 hours at room temperature. The reaction mixture is mixed with semi-saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic solution is washed with saturated sodium chloride solution, dried on sodium sulfate, concentrated by evaporation and after purification by chromatography on silica gel, 20.0 g of the title compound is obtained.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Name
chloroformic acid anhydride
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C8H7ClN2O3, is anti to the meta-nitro group, in contrast with the syn conformation observed with respect to the …
Number of citations: 6 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound (3NPDCA), C8H6Cl2N2O3, is anti to the meta-nitro group, similar to that in the structures of 2-chloro-N-(3-…
Number of citations: 11 scripts.iucr.org
BT Gowda, I Svoboda, S Foro, S Dou… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C9H10ClNO, is syn to the meta-methyl group, in contrast to the anti conformation observed with respect to the …
Number of citations: 10 scripts.iucr.org
GB Wang, LF Wang, CZ Li, J Sun, GM Zhou… - Research on Chemical …, 2012 - Springer
Thionyl chloride efficiently and selectively promoted the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides, under anhydrous conditions, without effecting the ester group, …
Number of citations: 44 link.springer.com
WC Drewe, R Nanjunda, M Gunaratnam, M Beltran… - pstorage-acs-6854636.s3 …
The Synthesis of side-chain building blocks. 2-chloro-N-(4-nitrophenyl) acetamide (1a). Following method 1a, 4-nitroaniline (5.66 g, 40.98 mmol) was reacted with 2-chloroacetyl …
PM Chauhan, SN Thummar, KH Chikhalia - Journal of the Iranian …, 2018 - Springer
The novel derivatives of morpholine-clubbed 3-substituted coumarinyl acetamide and cinnamide derivatives 5a–5j and 6a–6j have been synthesized via various 2-chloro-N-phenyl …
Number of citations: 19 link.springer.com
RP Modh, SP Kumar, YT Jasrai… - Archiv der …, 2013 - Wiley Online Library
Acetylcholinesterase (AChE) is an important drug target for the treatment of Alzheimer's disease. A novel series of coumarin–piperazine derivatives were synthesized and their potency …
Number of citations: 30 onlinelibrary.wiley.com
PGA Nikaljea, S Choudharia, H Une - Pelagia Res Library, 2012 - researchgate.net
The work reports facile synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives 3 (ao), accomplished in good yields in …
Number of citations: 16 www.researchgate.net
D Joshi, K Parikh - Medicinal Chemistry Research, 2014 - Springer
Benzimidazole analogs bearing electron-withdrawing as well as electron-donating substituent were synthesized to achieve bioactive molecules with significant antimicrobial property. …
Number of citations: 23 link.springer.com
MR Suryawanshi, AM Kanhed, VM Kulkarni… - Molecular Diversity, 2022 - Springer
In the present work, a hit molecule obtained from zinc ‘clean drug-like database’ by systematically performed computational studies was modified chemically to obtain different …
Number of citations: 3 link.springer.com

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